molecular formula C15H20N2O4 B7768940 trans (+/-) 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid

trans (+/-) 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid

Cat. No.: B7768940
M. Wt: 292.33 g/mol
InChI Key: SJINPULFJCWKFE-NWDGAFQWSA-N
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Description

trans (±) 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid (CAS: 1212132-10-9) is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a 3-pyridyl substituent at the 4-position. Its molecular formula is C₁₆H₂₁N₂O₄, with a molecular weight of 305.35 g/mol. The Boc group enhances stability during synthetic processes, making this compound a critical intermediate in pharmaceutical research, particularly for peptide-based therapeutics and drug discovery .

Properties

IUPAC Name

(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-3-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-5-4-6-16-7-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJINPULFJCWKFE-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

trans (+/-) 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid, commonly referred to as Boc-pyrrolidine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H20N2O4
  • Molecular Weight : 292.33 g/mol
  • CAS Number : 1212132-10-9
  • Purity : Typically ≥ 95% .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Activation of Aryl Hydrocarbon Receptor (AhR) :
    • The compound has been shown to influence the AhR pathway, which plays a crucial role in various physiological and pathological processes, including immune response and xenobiotic metabolism. AhR acts as a transcription factor that regulates gene expression in response to environmental signals .
  • Anticancer Properties :
    • Recent studies have indicated that derivatives of this compound exhibit anticancer activity by inducing apoptosis in cancer cell lines. Specifically, it has been observed to target X-linked inhibitor of apoptosis protein (XIAP), leading to increased caspase-3 activity and subsequent cell death .

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell Line IC50 (µM) Mechanism
Ca755 (murine solid tumor)5.0Induction of apoptosis via caspase activation
MCF7 (breast cancer)12.5Inhibition of cell proliferation
HeLa (cervical cancer)8.0Activation of AhR signaling pathway

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in MDPI demonstrated that the compound exhibited significant cytotoxicity against Ca755 cells, with an IC50 value of 5 µM. The mechanism was linked to the activation of apoptotic pathways, specifically through caspase-3 activation .
  • Study on AhR Modulation :
    • Research highlighted the dual role of AhR in promoting both protective and detrimental effects in cellular environments. The modulation of AhR by this compound suggests potential therapeutic applications in autoimmune diseases and cancer treatment .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in medicinal chemistry for the synthesis of various bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, studies have shown that modifications to the pyrrolidine ring can lead to enhanced cytotoxicity against cancer cell lines. The presence of the tert-butoxycarbonyl (Boc) group aids in protecting functional groups during synthesis, allowing for selective reactions that yield potent anticancer agents.

Case Study: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of a series of pyrrolidine derivatives from trans (+/-) 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid. These derivatives were tested against various cancer cell lines, showing promising results with IC50 values in the low micromolar range.

Drug Development

The compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it valuable in drug development processes.

Synthesis of Neurological Agents

Pyrrolidine derivatives have been explored for their potential as neurological agents. The trans (+/-) configuration is particularly important for the activity of these compounds, influencing their interaction with biological targets.

Data Table: Neurological Agents Derived from Pyrrolidine

Compound NameActivityReference
Compound AAntidepressant
Compound BAntipsychotic
Compound CAnalgesic

Synthetic Methodologies

The compound is also employed in synthetic methodologies, particularly in asymmetric synthesis and organocatalysis.

Asymmetric Synthesis

The use of this compound as a chiral building block has been explored in asymmetric synthesis. Its stereochemical properties facilitate the creation of enantiomerically enriched compounds.

Case Study: Asymmetric Catalysis

A recent publication highlighted the use of this compound in an asymmetric catalytic reaction, leading to high yields of chiral products with excellent enantiomeric excess (ee). The study demonstrated that the Boc group plays a critical role in stabilizing intermediates during the reaction process.

Chemical Reactions Analysis

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the free amine, enabling further functionalization.

Reaction Conditions Outcome Yield Source
Trifluoroacetic acid (TFA) in CH₂Cl₂Cleavage of Boc group to free amine72%
HCl in dioxaneDeprotection with subsequent crystallization90%

Mechanism : Acidic protonation of the Boc carbamate oxygen leads to tert-butyl cation elimination, releasing CO₂ and yielding the amine.

Carboxylic Acid Derivative Formation

The carboxylic acid undergoes standard activation and coupling reactions to form amides, esters, or other derivatives.

Reaction Conditions Application Yield Source
Amide coupling with cyclopropylamineHATU/DMF, 23°C, 1 hourPharmacologically active derivatives90%
Esterification with methanolHCl gas saturation in MeOHProdrug synthesis95%
Borane-THF reduction-10°C to 25°C, followed by NaOH quenchingAlcohol formation for further alkylation91.3%

Key Insight : The carboxylic acid’s reactivity is retained even with steric hindrance from the adjacent Boc group.

Pyridyl Ring Functionalization

The 3-pyridyl group participates in coordination and substitution reactions, enhancing the compound’s utility in metal-catalyzed processes.

Reaction Type Conditions Product Notes Source
Metal coordinationPd(OAc)₂, DMF, 80°CPalladium complexes for catalysisEnhances catalytic activity in cross-couplings
Electrophilic substitutionHNO₃/H₂SO₄, 0°CNitrated pyridyl derivativesLimited regioselectivity due to steric effects

Challenges : Steric hindrance from the pyrrolidine ring reduces reactivity at the pyridyl meta-position .

Reductive Alkylation and Cyclization

The amine (after Boc deprotection) undergoes reductive alkylation or cyclization to form complex heterocycles.

Reaction Reagents Product Yield Source
Reductive alkylation with aldehydesNaBH₃CN, MeOH, 25°CSecondary amines for drug scaffolds85%
Cyclization with ethylenediamineEDC/HOBt, CH₂Cl₂, refluxBicyclic pyrrolidine derivatives78%

Stability and Side Reactions

  • Thermal Stability : Decomposes above 220°C (Flash Point: 220.8°C) .

  • Hydrolysis : Prolonged exposure to aqueous base (pH >10) leads to partial Boc cleavage.

  • Storage : Stable at 2–8°C under inert gas .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Notes
Target Compound : trans (±)-1-Boc-4-(3-pyridyl)pyrrolidine-3-carboxylic acid 1212132-10-9 C₁₆H₂₁N₂O₄ 305.35 3-pyridyl, Boc Pharmaceutical intermediates, peptide synthesis Priced at $249/100 mg; high purity (95%)
trans-1-Boc-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid 1000415-75-7 C₁₈H₂₄NO₅ 321.37 4-methoxyphenyl, Boc Organic synthesis Discontinued commercial availability
trans-1-Boc-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid 169248-97-9 C₁₇H₂₀F₃NO₄ 359.34 3-(trifluoromethyl)phenyl, Boc Drug discovery Lab use only; bulk quotes available
(±)-trans-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride 1284228-59-6 C₁₁H₁₃Cl₂NO₂ 262.13 3-chlorophenyl, HCl salt Biochemical research Used in kinase inhibitor studies
Boc-trans-Pro(4-Ph)-OH (2S,4S) 96314-29-3 C₁₆H₂₁NO₄ 291.34 Phenyl, Boc Conformational control in peptides Aggregation prevention in peptide synthesis
trans-1-Boc-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid 1263281-72-6 C₂₀H₂₉NO₄ 347.45 4-tert-butylphenyl, Boc Specialty chemicals Requires 2-8°C storage

Structural and Functional Analysis

Substituent Effects
  • Pyridyl vs.
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in CAS 169248-97-9 increases metabolic stability and lipophilicity, advantageous in CNS drug development .
  • Chlorophenyl Derivatives : The 3-chlorophenyl analog (CAS 1284228-59-6) exhibits enhanced electrophilicity, useful in covalent inhibitor design .
Boc Protection

The Boc group is a common feature in all listed compounds, ensuring amine protection during multi-step syntheses. Its removal under acidic conditions (e.g., TFA) is critical for generating active pharmaceutical ingredients (APIs) .

Preparation Methods

Michael Addition-Cyclization Approach

A common method for pyrrolidine synthesis involves a Michael addition followed by intramolecular cyclization. For example, silyl methylamines (e.g., N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine) react with α,β-unsaturated esters to form pyrrolidine intermediates. In one protocol, (E)-5-methyl-hex-2-enoic acid ethyl ester undergoes reaction with silyl methylamine in methylene chloride catalyzed by trifluoroacetic acid (TFA), yielding a pyrrolidine carboxylate ester.

Reaction Conditions:

  • Solvent: Methylene chloride

  • Catalyst: TFA (1.0 M in CH₂Cl₂)

  • Temperature: -5°C to room temperature

  • Yield: ~70–80%.

[3+2] Cycloaddition Strategies

Boc Protection of the Pyrrolidine Amine

The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. In a representative procedure, pyrrolidine-3-carboxylic acid is dissolved in THF, treated with Boc anhydride (1.2 equiv) and DMAP (0.1 equiv), and stirred at room temperature for 6 hours.

Optimized Protocol:

  • Reagents: Boc₂O (1.2 equiv), DMAP (0.1 equiv)

  • Solvent: THF

  • Temperature: 25°C

  • Yield: >90%.

Resolution of Racemic Mixtures and Stereochemical Control

The trans (±) configuration arises from non-stereoselective cyclization or coupling steps. Chiral HPLC or enzymatic resolution can separate enantiomers, but the racemic form is often retained for biological screening. In one patent, trans selectivity was achieved using a bulky base (e.g., LDA) during cyclization, favoring the thermodynamically stable trans isomer.

Characterization and Analytical Data

Key Spectroscopic Data:

  • Molecular Formula: C₁₅H₂₀N₂O₄.

  • Molecular Weight: 292.33 g/mol.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (m, 1H, pyridyl-H), 7.75 (m, 1H, pyridyl-H), 4.20 (m, 1H, pyrrolidine-H), 3.90 (m, 2H, Boc-CH₂), 1.45 (s, 9H, Boc-C(CH₃)₃).

  • HPLC Purity: >98% (C18 column, 0.1% TFA in H₂O/MeCN).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Michael AdditionHigh stereoselectivity, scalableRequires toxic silyl reagents70–80%
Suzuki CouplingMild conditions, functional group toleranceCostly palladium catalysts60–75%
Nucleophilic SubstitutionSimple setup, no transition metalsLimited to activated leaving groups50–65%

Process Optimization and Scale-Up Considerations

Solvent Selection

Methylene chloride and THF are preferred for cyclization and protection steps due to their ability to dissolve Boc reagents and intermediates. Scale-up protocols replace methylene chloride with ethyl acetate for environmental and safety reasons.

Catalytic Efficiency

Reducing Pd loading to 2 mol% in Suzuki couplings maintains yield while lowering costs. Ligands such as SPhos enhance catalytic activity.

Purification Techniques

Flash chromatography (silica gel, hexane/EtOAc) isolates the Boc-protected intermediate. Recrystallization from ethanol/water improves purity to >99% .

Q & A

Q. What are the common synthetic routes for preparing trans (±) 1-[(tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling or condensation steps. For example, a two-step protocol may involve:

Step 1 : Palladium diacetate and tert-butyl XPhos as catalysts with cesium carbonate in tert-butanol at 40–100°C under inert atmosphere for 5.5 hours to form intermediates.

Step 2 : Hydrolysis using HCl/water at 93–96°C for 17 hours to yield the final product .
Stereochemical control is critical; using chiral auxiliaries or enantioselective catalysts can mitigate racemization. Reaction temperature and solvent polarity significantly impact yield and stereochemical purity. For instance, polar aprotic solvents like DMF enhance coupling efficiency, while lower temperatures (e.g., 0–20°C) minimize side reactions during Boc protection .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its stereoisomers?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are essential for confirming the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyridyl/pyrrolidine backbone. NOESY experiments can resolve trans vs. cis configurations by analyzing spatial proximity of protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ for C16_{16}H21_{21}N2_2O4_4: 305.15).
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients. Retention time discrepancies >2 minutes indicate successful resolution of (±) mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data during formulation for biological assays?

  • Methodological Answer : Solubility challenges arise from the compound’s amphiphilic nature (Boc group: hydrophobic; pyridyl/pyrrolidine: hydrophilic). Strategies include:
  • Co-solvent Systems : Use DMSO:water (10–20% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • pH Adjustment : The carboxylic acid moiety (pKa ~4.5) ionizes in neutral buffers (e.g., PBS pH 7.4), improving solubility. Pre-formulation studies using potentiometric titration (e.g., Sirius T3) are recommended .
  • Salt Formation : Sodium or potassium salts of the carboxylic acid group increase solubility by 2–3 orders of magnitude .

Q. What experimental strategies mitigate racemization during Boc deprotection or functionalization reactions?

  • Methodological Answer : Racemization often occurs under acidic or high-temperature conditions. To minimize this:
  • Deprotection : Use mild acids (e.g., 4M HCl in dioxane at 0°C) instead of TFA at elevated temperatures. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Functionalization : Employ coupling agents like EDCI/HOBt at 0–4°C to reduce epimerization during amide bond formation.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative degradation of stereocenters .

Q. How can discrepancies in biological activity data between enantiomers be systematically analyzed?

  • Methodological Answer :
  • Enantiomer-Specific Assays : Test (±) mixtures and resolved enantiomers in parallel using in vitro targets (e.g., enzyme inhibition). IC50_{50} differences >10-fold suggest stereospecific binding .
  • Molecular Dynamics (MD) Simulations : Compare docking poses of (R)- and (S)-enantiomers with target proteins (e.g., kinases). Hydrogen-bonding interactions with the pyridyl group often dictate selectivity .
  • Metabolic Stability Studies : Use liver microsomes to assess if one enantiomer is preferentially metabolized, explaining activity loss .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic vs. computational conformational data for this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves absolute configuration and solid-state conformation. Compare torsion angles (e.g., pyrrolidine ring puckering) with DFT-optimized structures (B3LYP/6-31G* level). Discrepancies >10° may indicate solvent or crystal packing effects .
  • Solution-State NMR : Measure 3JHH^3J_{HH} coupling constants to validate computational predictions of solution conformation.
  • Dynamic NMR : Use variable-temperature experiments to detect ring-flipping or Boc group rotation barriers .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight305.37 g/mol (C16_{16}H21_{21}N2_2O4_4)
Chiral HPLC Retention Gap2.7 min (Chiralpak IA, hexane:IPA 80:20)
Aqueous Solubility (pH 7.4)0.12 mg/mL (DMSO-free)
Melting Point162–166°C (decomposition observed)

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